Pulrodemstat is classified as a small molecule inhibitor within the category of lysine demethylase inhibitors. It is designed to selectively inhibit the activity of lysine-specific demethylase 1, which plays a crucial role in epigenetic regulation. The compound is sourced from synthetic organic chemistry processes aimed at developing targeted cancer therapies.
The synthesis of pulrodemstat involves several key steps, typically starting with commercially available precursors. The process often includes:
The synthesis can be complex, requiring careful control of reaction conditions to optimize yield and minimize by-products.
Pulrodemstat's molecular structure is characterized by a sulfonate group attached to a benzene ring, which contributes to its solubility and interaction with biological targets. The molecular formula can be represented as , where specific values depend on the exact arrangement of substituents on the benzene ring.
Pulrodemstat primarily undergoes reversible binding to lysine-specific demethylase 1, inhibiting its activity through competitive inhibition. The key reactions include:
In vitro assays have demonstrated that pulrodemstat exhibits high selectivity for its target, with minimal off-target effects observed in related enzymes.
The mechanism through which pulrodemstat exerts its effects involves:
Data from biochemical assays indicate that pulrodemstat has subnanomolar potency, making it one of the most effective inhibitors in its class.
Key physical properties include:
Pulrodemstat has significant potential in various scientific applications:
Pulrodemstat represents a novel approach in cancer treatment strategies, focusing on epigenetic targets that have been less explored compared to traditional chemotherapeutics. Its development reflects ongoing efforts to create more selective and effective cancer therapies that minimize side effects while maximizing therapeutic outcomes.
Lysine-Specific Demethylase 1 (LSD1/KDM1A), discovered in 2004, is a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser enzyme central to chromatin remodeling and gene transcription regulation [5]. It catalyzes the removal of mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2), acting as either a transcriptional repressor or activator depending on its molecular context and substrate specificity. LSD1-mediated demethylation of H3K4 represses gene expression, while its demethylation of H3K9 activates it [5] [10]. This enzymatic duality allows LSD1 to orchestrate complex oncogenic programs:
LSD1 is significantly overexpressed across diverse malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), prostate cancer, and breast cancer [1] [4] [5]. This overexpression frequently correlates with advanced disease stage, increased metastasis, therapy resistance, and poor patient prognosis, positioning it as a high-value therapeutic target [4] [5] [8].
Table 1: LSD1 Functions and Oncogenic Impact Across Cancer Types
Cancer Type | Key LSD1-Driven Pathways | Functional Consequence | Clinical Correlation |
---|---|---|---|
AML | Blockade of differentiation genes (e.g., CD11b), Activation of stemness genes | Enhanced leukemic stem cell (LSC) self-renewal, Blocked myeloid differentiation | Poor differentiation status, Therapy resistance |
SCLC & NSCLC | Repression of neuroendocrine differentiation genes, Activation of pro-survival/EMT genes | Sustained proliferation, Enhanced metastatic potential | Advanced stage, Metastasis, Poor survival |
HNSCC | Enhanced DNA repair/replication, Proliferation gene activation | Increased tumor cell survival, Uncontrolled proliferation | Malignancy grade, Poor clinical outcomes [4] [8] |
Prostate/Breast | Co-activation of AR/ER target genes, Repression of epithelial genes | Hormone-independent growth, EMT, Castration/Endocrine resistance | Progression to advanced/castrate-resistant disease |
LSD1 promotes cancer development and progression through multifaceted mechanisms beyond core histone demethylation:
Pulrodemstat: A Selective and Reversible LSD1 InhibitorPulrodemstat (CC-90011) is a novel, highly potent, reversible, and orally bioavailable inhibitor of LSD1 [1]. Its besylate salt form enhances solubility and bioavailability. Unlike covalent, irreversible LSD1 inhibitors (e.g., TCP derivatives like iadademstat, bomedemstat), Pulrodemstat binds reversibly within the LSD1 substrate-binding pocket, competing with histone substrates [1] [5] [10]. This reversible mechanism offers potential advantages in selectivity and reduced off-target effects compared to irreversible FAD-binders. Pulrodemstat exhibits exceptional selectivity for LSD1 over the closely related LSD2 and monoamine oxidases (MAO-A/B) (>60,000-fold selectivity) [1]. Its oral bioavailability (32% in preclinical models) and favorable pharmacokinetic profile (AUC0-24h: 1.8 μM·h; C~max~: 0.36 μM; t~1/2~: ~2 hours after IV) support clinical translation [1].
Mechanism of Action and Preclinical Efficacy:Pulrodemstat exerts potent anti-tumor effects primarily by reversing LSD1-mediated epigenetic repression:
Table 2: Key Preclinical Findings for Pulrodemstat (CC-90011) Across Cancer Types
Cancer Model | Pulrodemstat Effect | Key Metrics | Molecular Consequence |
---|---|---|---|
AML (in vitro) | Induction of differentiation (CD11b) | EC~50~ = 2-7 nM (THP-1) | Reversal of differentiation block |
Anti-proliferative activity | EC~50~ = 2 nM (Kasumi-1) | Cell cycle arrest, Apoptosis? | |
SCLC (in vitro) | Suppression of GRP mRNA | EC~50~ = 3-4 nM (H209, H1417) | Inhibition of oncogenic neuroendocrine signaling |
Anti-proliferative activity | EC~50~ = 6 nM (H1417, 12-day) | Sustained growth suppression | |
SCLC PDX (in vivo) | Tumor Growth Inhibition (TGI) | 78% TGI at 5 mg/kg (oral, daily, 30 days) | Downregulation of GRP and proliferation pathways |
HNSCC (in vitro) | Anti-proliferative activity | IC~50~ lower than 5-Fu [4] [8] | Induction of apoptosis |
Inhibition of migration (Transwell assay) | Significant reduction vs. control | Suppression of EMT/metastasis potential | |
Induction of apoptosis (Flow cytometry) | Significant increase in Annexin V+/PI+ cells | Activation of cell death programs |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6